3-Benzyl-6-nitro-3,4-dihydro-2h-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine typically involves a Mannich condensation reaction. This reaction is carried out by reacting a substituted phenol with formaldehyde and an aromatic amine under acidic or basic conditions . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include oxo-derivatives, amino derivatives, and various substituted benzoxazines .
Scientific Research Applications
3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: Lacks the benzyl and nitro groups, resulting in different chemical and biological properties.
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential for use in various applications, distinguishing it from other benzoxazine derivatives .
Properties
CAS No. |
72410-90-3 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-benzyl-6-nitro-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H14N2O3/c18-17(19)14-6-7-15-13(8-14)10-16(11-20-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChI Key |
GJNAOJMUSYAAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OCN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.